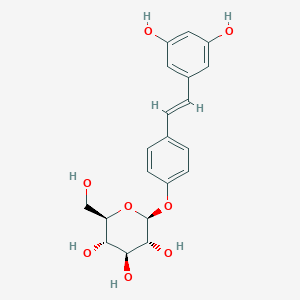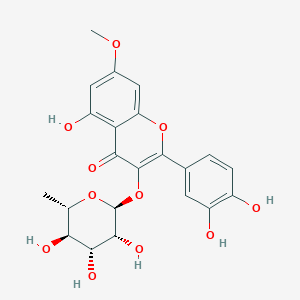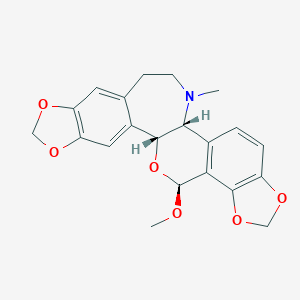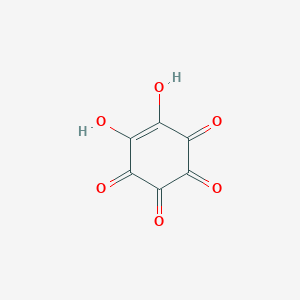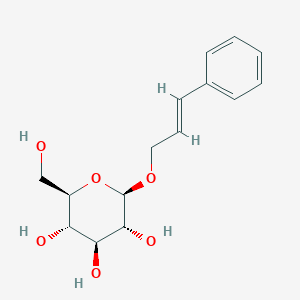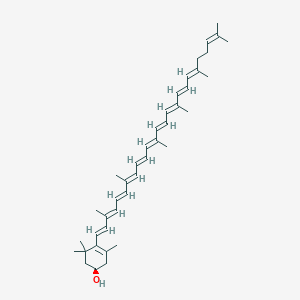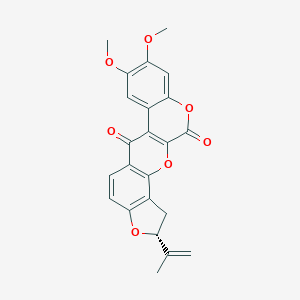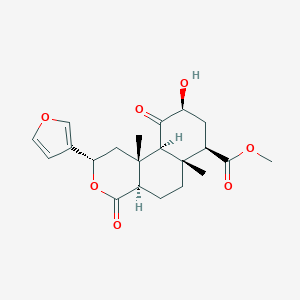
萨尔维诺林 B
描述
Salvinorin B is a naturally occurring neoclerodane diterpenoid found in the plant Salvia divinorum It is a major deacetylated metabolite of Salvinorin A, which is known for its potent psychoactive properties Unlike Salvinorin A, Salvinorin B does not exhibit significant psychoactive effects
科学研究应用
Biology: The compound is used in studies investigating the biosynthesis and metabolism of neoclerodane diterpenoids in plants.
Medicine: Although Salvinorin B itself does not exhibit significant psychoactive effects, its derivatives are explored for potential therapeutic applications, including analgesic and anti-inflammatory properties.
Industry: Salvinorin B and its derivatives are investigated for their potential use in the development of new pharmaceuticals and other chemical products.
作用机制
Target of Action
Salvinorin B, a semi-synthetic analogue of the natural product salvinorin A, primarily targets the kappa-opioid receptor (KOR) . The KOR has been identified as a potential target for the development of remyelinating therapies .
Mode of Action
Salvinorin B interacts with the KOR with increased affinity and potency . It acts as a full agonist at KOR in guanosine 5′- O - (3- [ 35 S]thio)triphosphate binding . In cellular assays, Salvinorin B was found to be G-protein biased, an effect often correlated with fewer KOR-mediated side effects .
Biochemical Pathways
It is known that the activation of kor can promote the proliferation of astrocytes via gbetagamma and beta-arrestin 2-dependent mapk-mediated pathways .
Pharmacokinetics
It is known that salvinorin a, from which salvinorin b is derived, is absorbed through the oral mucosa or the respiratory tract, rapidly broken down in the gastrointestinal system to its major inactive metabolite, salvinorin b, when swallowed . Salvinorin A is rapidly distributed, with accumulation in the brain, and quickly eliminated .
Result of Action
The result of Salvinorin B’s action is primarily observed in its potent agonism of the KOR. This has been shown to decrease disease severity in a KOR-dependent manner in preclinical models of demyelination . Furthermore, Salvinorin B treatment decreased immune cell infiltration and increased myelin levels in the central nervous system .
Action Environment
It is known that the cultivation conditions can influence the formation of salvinorin a , which may suggest a similar influence on Salvinorin B
准备方法
Synthetic Routes and Reaction Conditions: Salvinorin B can be synthesized through the deacetylation of Salvinorin A. This process typically involves the use of basic conditions to remove the acetyl group from Salvinorin A, resulting in the formation of Salvinorin B. The reaction can be carried out using sodium hydroxide or potassium hydroxide in a suitable solvent such as methanol or ethanol.
Industrial Production Methods: While there is limited information on the large-scale industrial production of Salvinorin B, it is primarily obtained through the extraction and purification of Salvia divinorum leaves. The leaves are typically dried, ground, and subjected to solvent extraction using organic solvents such as acetone or ethanol. The extract is then purified using chromatographic techniques to isolate Salvinorin B.
化学反应分析
Types of Reactions: Salvinorin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Salvinorin B can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction of Salvinorin B can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Salvinorin B, which can exhibit different biological activities and properties.
相似化合物的比较
Salvinorin A: The parent compound of Salvinorin B, known for its potent psychoactive effects and high affinity for the kappa-opioid receptor.
Salvinorin C: Another neoclerodane diterpenoid found in Salvia divinorum, with structural similarities to Salvinorin B.
Salvinorin D, E, F: Other related compounds with varying degrees of biological activity and structural differences.
Uniqueness: Salvinorin B is unique in that it is a non-psychoactive metabolite of Salvinorin A Its lack of significant activity at the kappa-opioid receptor makes it an interesting compound for studying the structure-activity relationships of neoclerodane diterpenoids
属性
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMVAIOAAGYAR-CEFSSPBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465988 | |
| Record name | Salvinorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92545-30-7 | |
| Record name | Salvinorin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvinorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVINORIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Salvinorin B?
A1: Unlike its close relative, Salvinorin A, Salvinorin B exhibits low affinity for the kappa opioid receptor (KOR) and is considered pharmacologically inactive at this target. [, , , , ]
Q2: Does Salvinorin B exert any effects on the central nervous system?
A2: While considered inactive at the KOR, some studies suggest Salvinorin B might indirectly influence the central nervous system. For instance, central microinjection of Salvinorin B in rats was found to induce c-Fos expression in specific brain regions, although these effects were not directly linked to KOR activation. []
Q3: What is the molecular formula and weight of Salvinorin B?
A3: Salvinorin B has a molecular formula of C22H28O7 and a molecular weight of 400.44 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic features of Salvinorin B?
A4: Yes, Salvinorin B can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. Complete 1H and 13C NMR spectral assignments for Salvinorin B in various solvents are available. []
Q5: How do structural differences between Salvinorin A and Salvinorin B affect their activity at the KOR?
A5: Salvinorin A is a potent KOR agonist, while Salvinorin B, lacking the C2 acetate group present in Salvinorin A, displays negligible affinity for the receptor. This highlights the critical role of the C2 acetate in binding to and activating the KOR. [, , , , ]
Q6: Have any Salvinorin B derivatives shown promising activity at the KOR?
A6: Yes, several Salvinorin B derivatives have demonstrated potent KOR agonist activity. For instance, 2-methoxymethyl (MOM)-Salvinorin B and ethoxymethyl ether Salvinorin B (EOM Sal B) exhibit high affinity and potency at the KOR, exceeding that of Salvinorin A. These modifications at the C2 position have led to compounds with enhanced pharmacological properties, including improved duration of action. [, , , , ]
Q7: What is the significance of the "classic anomeric" conformation in Salvinorin B alkoxymethyl ethers?
A7: The enhanced potency of Salvinorin B alkoxymethyl ethers, such as MOM-Sal B, is partly attributed to the preferred "classic anomeric" conformation of the alkoxymethyl ether group. This conformation allows the terminal atoms of the group to overlap with corresponding atoms in Salvinorin A, potentially mimicking crucial binding interactions with the KOR. []
Q8: Is Salvinorin A chemically stable?
A8: Salvinorin A is susceptible to hydrolysis, particularly at the C2 ester position. This hydrolysis leads to the formation of the inactive metabolite, Salvinorin B. [, ]
Q9: What enzymes are primarily responsible for the metabolism of Salvinorin A to Salvinorin B?
A9: In rat plasma, carboxylesterases are the primary enzymes involved in the hydrolysis of Salvinorin A to Salvinorin B. []
Q10: What is the primary route of metabolism for Salvinorin A?
A10: The primary metabolic pathway of Salvinorin A involves hydrolysis of the C2 acetate group, leading to the formation of Salvinorin B. [, , ]
Q11: How is Salvinorin A metabolized in the body?
A11: Salvinorin A is rapidly metabolized in vivo, primarily via hydrolysis of the C2 acetate group to form Salvinorin B. This reaction occurs enzymatically, largely attributed to carboxylesterase activity. [, , ]
Q12: Are there sex differences in the pharmacokinetics of Salvinorin A?
A13: Studies in rhesus monkeys have shown pharmacokinetic differences between males and females after intravenous administration of Salvinorin A, suggesting potential sex-dependent variations in its pharmacological effects. []
Q13: How are Salvinorin A and Salvinorin B typically quantified in biological samples?
A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of Salvinorin A and Salvinorin B in biological samples, providing high sensitivity and selectivity. [, , ]
Q14: Can Salvinorin A be directly analyzed in plant material?
A15: Yes, techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the direct analysis of Salvinorin A and other Salvinorin species in Salvia divinorum leaves, offering rapid screening capabilities. []
Q15: What preclinical models have been used to study the effects of Salvinorin B derivatives?
A16: Animal models, particularly rodents, have been instrumental in investigating the pharmacological effects of Salvinorin B derivatives. Studies have employed behavioral assays like the conditioned place preference paradigm, tail-flick test, hot-plate test, and formalin test to assess the analgesic, rewarding, and anti-inflammatory properties of these compounds. [, , , , , , , ]
Q16: What are the potential therapeutic applications of Salvinorin B derivatives?
A16: Salvinorin B derivatives, particularly those with potent and selective KOR agonist activity, hold promise for various therapeutic applications. These include:
- Pain management: KOR agonists have demonstrated analgesic effects in preclinical models of acute and chronic pain. [, , , ]
- Treatment of addiction: KOR activation has been implicated in reducing drug-seeking behavior, suggesting potential for treating substance use disorders. [, , ]
- Anti-inflammatory effects: KOR agonists have shown efficacy in reducing inflammation in animal models. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


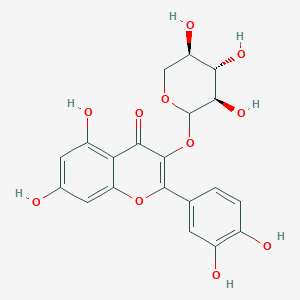
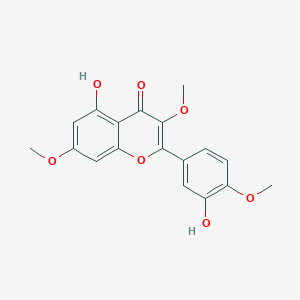
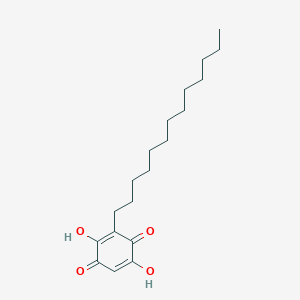
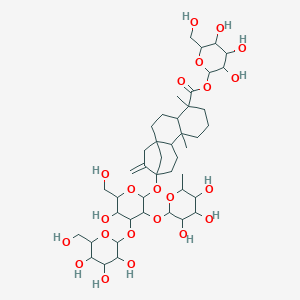
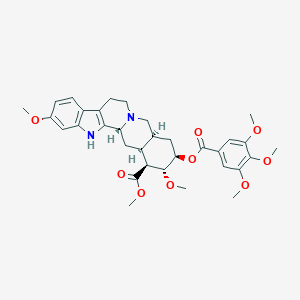
![[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B192255.png)
